3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine
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Overview
Description
3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position, a methyl group at the 2-position, and a trifluoromethyl group at the 5-position of the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . Another method involves the direct fluorination of 2,3-dichloro-5-trichloromethylpyridine using anhydrous hydrogen fluoride at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the selection of suitable catalysts and solvents can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. Additionally, the compound’s unique electronic properties can influence its reactivity and stability in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has similar structural features but with a chlorine atom instead of a methyl group at the 2-position.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has the fluorine and trifluoromethyl groups at different positions on the pyridine ring.
Uniqueness
3-Fluoro-2-methyl-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct physical and chemical properties. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-2-methyl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRXGCYMDRINNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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